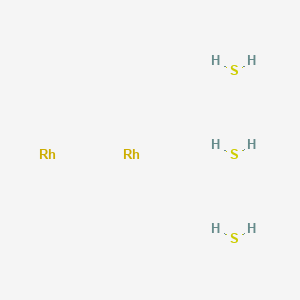
Dirhodium trisulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dirhodium trisulphide, with the chemical formula Rh₂S₃, is a compound composed of rhodium and sulfur. It is known for its unique properties and applications in various fields, including catalysis and materials science. The compound is characterized by its high stability and distinctive chemical behavior, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dirhodium trisulphide can be synthesized through several methods. One common approach involves the reaction of rhodium chloride with hydrogen sulfide gas at elevated temperatures. The reaction typically proceeds as follows:
2RhCl3+3H2S→Rh2S3+6HCl
Another method involves the direct combination of elemental rhodium and sulfur at high temperatures. This process requires precise control of temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The process involves heating a mixture of rhodium and sulfur in a controlled atmosphere, typically under inert gas conditions, to prevent oxidation. The resulting product is then purified through various techniques, such as sublimation or recrystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Dirhodium trisulphide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds or elemental rhodium.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. These reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, and hydrazine are used under controlled conditions to achieve the desired reduction.
Substitution: Ligands such as phosphines, amines, and halides can be used in substitution reactions, often in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: Higher oxidation state rhodium oxides.
Reduction: Lower oxidation state rhodium compounds or elemental rhodium.
Substitution: Various rhodium-ligand complexes depending on the substituent used.
Scientific Research Applications
Dirhodium trisulphide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cyclopropanation and C-H activation reactions. Its unique catalytic properties make it valuable in the synthesis of complex organic molecules.
Medicine: Studies have investigated its use in metallopharmaceuticals for targeted drug delivery and imaging.
Industry: this compound is employed in the production of fine chemicals and pharmaceuticals, where its catalytic efficiency and selectivity are highly beneficial.
Mechanism of Action
The mechanism by which dirhodium trisulphide exerts its effects involves its ability to interact with various molecular targets. In catalytic applications, the compound facilitates the formation of reactive intermediates, such as carbenes and nitrenes, which then participate in the desired chemical transformations. In biological systems, this compound can inhibit the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and subsequent cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Dirhodium trisulphide can be compared with other rhodium-sulfur compounds, such as:
Rhodium disulphide (Rh₂S₂): Similar in composition but with different stoichiometry and properties.
Rhodium monosulphide (RhS): Contains a lower sulfur content and exhibits distinct chemical behavior.
Rhodium trisulfide (Rh₂S₃): Often confused with this compound but differs in its structural and electronic properties.
Uniqueness: this compound stands out due to its high stability and unique catalytic properties
Properties
CAS No. |
12067-06-0 |
|---|---|
Molecular Formula |
RhS |
Molecular Weight |
134.97 g/mol |
IUPAC Name |
sulfanylidenerhodium |
InChI |
InChI=1S/Rh.S |
InChI Key |
BVJAAVMKGRODCT-UHFFFAOYSA-N |
SMILES |
S.S.S.[Rh].[Rh] |
Canonical SMILES |
S=[Rh] |
Key on ui other cas no. |
12067-06-0 |
Synonyms |
dirhodium trisulphide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















